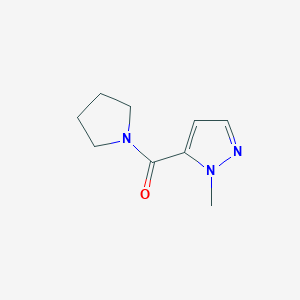

![molecular formula C18H13NO2 B6496657 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid CAS No. 118967-32-1](/img/structure/B6496657.png)

2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid

Descripción general

Descripción

“2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid” is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its potential in the development of anticancer drugs . It is a part of the 2-substituted phenylquinoline-4-carboxylic acid group .

Synthesis Analysis

The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives typically starts from aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by a Doebner reaction, amidation, reduction, acylation, and amination . All of the newly-synthesized compounds are characterized by 1H-NMR, 13C-NMR, and HRMS .

Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid” would require further analysis.

Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Specific chemical reactions involving “2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid” would depend on the reaction conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid” would depend on its specific molecular structure. Quinoline and its derivatives generally exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .

Aplicaciones Científicas De Investigación

Anticancer Properties: Quinoline derivatives exhibit promising anticancer effects by targeting specific cellular pathways. They may inhibit tumor growth, angiogenesis, or metastasis. Researchers have synthesized and evaluated quinoline-based compounds for their cytotoxicity against cancer cells .

Antimicrobial Activity: Quinolines possess antimicrobial properties against bacteria, fungi, and parasites. 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid derivatives could be explored as novel antimicrobial agents, contributing to the fight against infectious diseases .

Anti-Inflammatory Potential: Inflammation plays a crucial role in various diseases. Quinoline derivatives may modulate inflammatory pathways, making them interesting candidates for anti-inflammatory drug development .

Antiviral Agents: Quinolines have demonstrated antiviral activity against RNA and DNA viruses. Researchers have investigated their potential against viruses like HIV, influenza, and herpes. 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid derivatives could contribute to this field .

Molecularly Imprinted Polymers (MIPs)

MIPs are synthetic materials designed to selectively recognize and bind specific molecules. Researchers have used 2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid as a monomer to create MIPs for high-selectivity extraction of lamotrigine, an antiepileptic drug, from human serum .

Building Blocks for Poly-Substituted Quinolines

The intermediate 2-(2-nitrophenyl)-quinoline-4-carboxylic acid serves as a versatile building block in the synthesis of poly-substituted quinoline derivatives. These compounds find applications in various fields, including materials science and organic synthesis .

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives Synthesis of Molecularly Imprinted Polymers Based on a New Monomer “2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid” for Selective Extraction of Lamotrigine Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl Quinoline-4-carboxylic Acid Derivatives

Mecanismo De Acción

Target of Action

Quinoline derivatives have been reported to exhibit antibacterial activity against gram-negative and gram-positive bacteria . They have also shown inhibitory effects on certain enzymes .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in the biological functions of these targets . For instance, some quinoline derivatives have been reported to inhibit the proliferation of certain cancer cells .

Biochemical Pathways

Quinoline derivatives have been associated with various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It has been observed that compounds with higher lipophilicity displayed higher activity, suggesting that lipophilicity may influence the bioavailability of these compounds .

Result of Action

Quinoline derivatives have been reported to exhibit various biological effects, including antibacterial activity and inhibitory effects on certain enzymes .

Action Environment

It’s worth noting that the synthesis of quinoline derivatives can be influenced by various factors, including the presence of transition metals, ionic liquids, and ultrasound irradiation .

Direcciones Futuras

Quinoline and its derivatives continue to be a focus of research due to their potential applications in medicinal and industrial chemistry . Future research may explore new synthetic routes, potential biological activities, and applications of “2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid” and related compounds.

Propiedades

IUPAC Name |

2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-12H,(H,20,21)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPAKELAKKZKMZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6496577.png)

![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)

![N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide](/img/structure/B6496599.png)

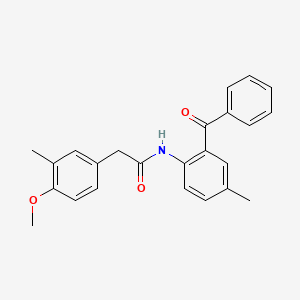

![2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B6496614.png)

![(2E)-2-{[(3-bromophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496618.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B6496635.png)

![2-[(quinolin-3-yl)carbamoyl]benzoic acid](/img/structure/B6496652.png)

![N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-2,5-dimethoxybenzamide](/img/structure/B6496660.png)

![2-methyl-5-[(5-methylpyridin-2-yl)oxy]pyridine](/img/structure/B6496668.png)

![ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate](/img/structure/B6496672.png)

![methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6496676.png)

![methyl 2-({7-[(2E)-but-2-en-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B6496686.png)